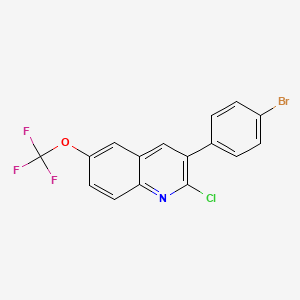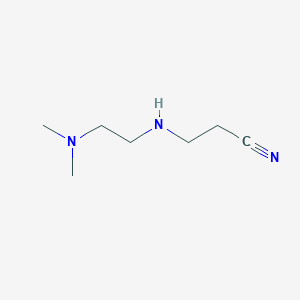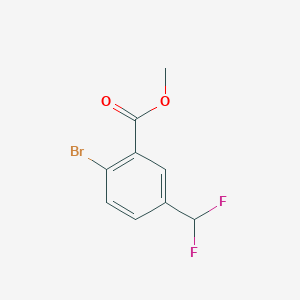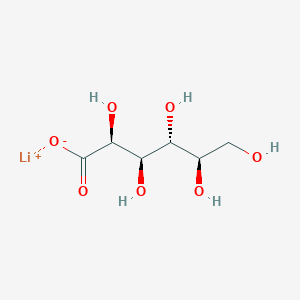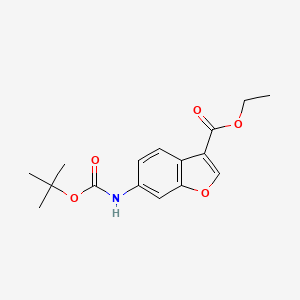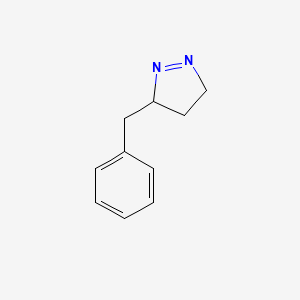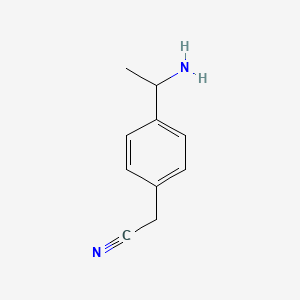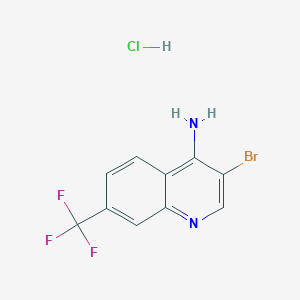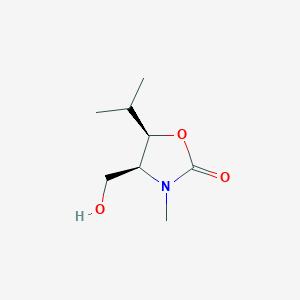![molecular formula C9H10N2O B12864410 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diazatricyclo[63002,6]undeca-1(11),9-dien-7-one is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 11-Azatricyclo[4.4.1.01,6]undeca-3,8-diene
- 5,9-Dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Uniqueness
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one is unique due to its specific tricyclic structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one |
InChI |
InChI=1S/C9H10N2O/c12-9-10-5-1-3-7(10)8-4-2-6-11(8)9/h1,3,5,8H,2,4,6H2 |
Clave InChI |
WFUBXCGMQRZLMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3=CC=CN3C(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
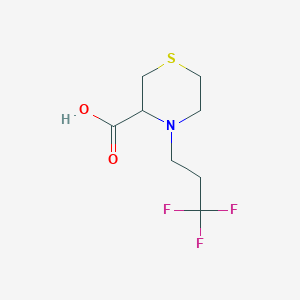
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
